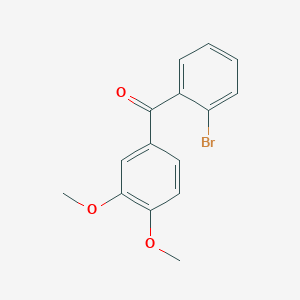

2-Bromo-3',4'-dimethoxybenzophenone

説明

Significance of Benzophenone (B1666685) Frameworks in Synthetic Chemistry and Materials Science

Benzophenone and its derivatives are foundational structures in both synthetic organic chemistry and materials science. nih.gov The inherent conjugated system, formed by the two aryl groups and the carbonyl group, provides a scaffold for a wide array of chemical modifications. nih.gov In synthetic chemistry, the benzophenone core is a key building block for the creation of more complex molecules, including natural products and pharmaceuticals. nih.govthieme-connect.com For instance, the benzophenone framework is present in several commercially available drugs. nih.gov

In the field of materials science, benzophenone moieties are utilized for their photochemical properties. nih.gov Upon exposure to UV light, the benzophenone group can become photo-excited and participate in reactions with C-H bonds, a characteristic that is exploited in post-synthetic modification of metal-organic frameworks (MOFs). nih.gov This allows for the tuning of the properties of these materials for specific applications. nih.gov

The Role of Halogenated and Alkoxy-Substituted Aromatic Ketones in Chemical Transformations

The introduction of halogen and alkoxy substituents onto the aromatic rings of ketones, such as benzophenones, significantly influences their chemical reactivity and properties. Halogen atoms, like bromine, are excellent leaving groups and can direct further functionalization of the aromatic ring through various coupling reactions. nih.gov The presence of a halogen can also impact the electronic properties of the molecule, which is a key factor in its reactivity. nih.gov

Alkoxy groups, such as methoxy (B1213986) groups, are electron-donating and can influence the position of electrophilic substitution reactions on the aromatic ring. They can also participate in the coordination of metal catalysts, thereby directing the outcome of chemical transformations. The combination of both halogen and alkoxy substituents on an aromatic ketone provides a versatile platform for a multitude of chemical reactions, making these compounds valuable intermediates in organic synthesis. nih.gov

Research Context of 2-Bromo-3',4'-dimethoxybenzophenone within Contemporary Organic Synthesis

This particular substitution pattern makes this compound a potentially valuable precursor in the synthesis of complex target molecules. Research in this area would likely focus on exploring the differential reactivity of the two aromatic rings and harnessing this for the efficient construction of novel compounds with potential applications in medicinal chemistry or materials science.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely available in the provided search results, we can infer some of its properties based on related compounds. For comparison, the properties of similar benzophenone derivatives are presented below.

Table 1: Physical and Chemical Properties of Related Benzophenone Derivatives

| Property | 4,4'-Dimethoxybenzophenone (B177193) | 4-Bromo-3',4'-dimethoxybenzophenone |

|---|---|---|

| Molecular Formula | C15H14O3 nih.gov | C15H13BrO3 2abiotech.net |

| Molecular Weight | 242.27 g/mol nih.gov | 337.17 g/mol 2abiotech.net |

| CAS Number | 90-96-0 nih.gov | 116412-90-9 2abiotech.net |

Synthesis of this compound

The synthesis of this compound would likely involve a Friedel-Crafts acylation reaction. This standard method for forming aryl ketones involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.

One plausible synthetic route would be the reaction of 2-bromobenzoyl chloride with 1,2-dimethoxybenzene (B1683551) (veratrole). Alternatively, the reaction could involve 3,4-dimethoxybenzoyl chloride and bromobenzene. The choice of reactants and reaction conditions would be crucial to control the regioselectivity and maximize the yield of the desired product.

Spectroscopic Data of this compound

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the two methoxy groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1670 cm⁻¹. Absorptions corresponding to C-O stretching of the ether groups and C-Br stretching would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) would be a key feature.

Structure

3D Structure

特性

IUPAC Name |

(2-bromophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZSOKWPEYSWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451466 | |

| Record name | 2-BROMO-3',4'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23346-79-4 | |

| Record name | 2-BROMO-3',4'-DIMETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Pathways of 2 Bromo 3 ,4 Dimethoxybenzophenone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the benzophenone (B1666685) core is susceptible to nucleophilic substitution, although direct substitution reactions are not the most common transformation for this type of aryl halide. Generally, such reactions would require harsh conditions or activation through a transition metal catalyst. More prevalent are the transition metal-catalyzed cross-coupling reactions, which are discussed in a subsequent section.

Oxidative Transformations of Methoxy (B1213986) Groups and Aromatic Rings

The methoxy groups and the aromatic rings of 2-Bromo-3',4'-dimethoxybenzophenone can undergo oxidative transformations under specific conditions. However, detailed research findings specifically documenting the oxidative reactions of this particular compound are not extensively reported in publicly available literature. Generally, aromatic methoxy groups can be demethylated using strong acids or Lewis acids. The aromatic rings themselves could be subject to oxidation, leading to ring-opening or the formation of quinone-like structures, but this would typically require potent oxidizing agents and may lack selectivity.

Reductive Processes of the Carbonyl Functionality

The carbonyl group of the benzophenone structure is a primary site for reduction. This ketone functionality can be reduced to a secondary alcohol (a diphenylmethanol (B121723) derivative) or further to a methylene (B1212753) group (a diphenylmethane (B89790) derivative), depending on the reducing agent and reaction conditions employed.

Common reducing agents for the conversion of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For the complete reduction of the carbonyl to a methylene group, harsher conditions are typically required, such as those used in the Wolff-Kishner or Clemmensen reductions.

While specific studies on the reduction of this compound are not readily found, the reactivity of the carbonyl group in benzophenones is a well-established principle in organic chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds. wikipedia.org The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi-res.com The reaction typically involves an oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.gov It is a powerful tool for the synthesis of complex olefinic compounds. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl > F. wikipedia.org

The following table summarizes the key aspects of these important cross-coupling reactions applicable to this compound.

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium catalyst and a base | C(sp²)-C(sp²) |

| Heck | Alkene | Palladium catalyst and a base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, and a base | C(sp²)-C(sp) |

Chemo- and Regioselective Functionalization Studies

The presence of multiple functional groups in this compound allows for studies in chemo- and regioselectivity. For instance, in cross-coupling reactions, the bromine atom is the most reactive site for catalysts like palladium. nih.gov This allows for selective functionalization at this position while leaving the methoxy and carbonyl groups intact, provided appropriate reaction conditions are chosen.

For example, in a Suzuki-Miyaura coupling, the reaction can be directed to the C-Br bond, allowing for the synthesis of more complex benzophenone derivatives. nih.gov Similarly, the choice of catalyst and reaction conditions in a Sonogashira coupling can lead to selective reaction at the aryl bromide. libretexts.org

Further functionalization could potentially involve the methoxy groups or the aromatic rings, but this would likely require different catalytic systems or reaction conditions. The inherent reactivity differences between the functional groups are key to achieving selective transformations of this molecule.

Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 3 ,4 Dimethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the dimethoxy-substituted ring are expected to appear in the range of δ 6.8-7.5 ppm, influenced by the electron-donating methoxy (B1213986) groups. The protons on the bromo-substituted ring would likely resonate at slightly different chemical shifts, influenced by the bromine atom's electronegativity and anisotropic effects. The two methoxy groups would each give rise to a singlet, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. Based on analogous structures, the carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The carbon atoms of the aromatic rings would appear in the δ 110-160 ppm region. The carbon directly bonded to the bromine atom would be influenced by the heavy atom effect, and its chemical shift can be predicted to be in a specific range within the aromatic region. The carbons of the two methoxy groups would be observed in the upfield region, typically around δ 55-60 ppm.

Predicted ¹³C NMR Chemical Shifts for 2-Bromo-3',4'-dimethoxybenzophenone This table is predictive and based on data from analogous compounds and spectral databases.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | 190 - 200 | Characteristic downfield shift for ketone carbonyls. |

| Aromatic C-Br | 115 - 125 | Influence of the directly attached bromine atom. |

| Aromatic C-O | 145 - 160 | Electron-donating effect of the methoxy group. |

| Other Aromatic C | 110 - 140 | Dependent on the substitution pattern. |

| Methoxy (O-CH₃) | 55 - 60 | Typical range for methoxy groups on an aromatic ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the benzophenone (B1666685) core. This peak is typically observed in the region of 1650-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the substituents on the aromatic rings. The spectrum would also show characteristic C-O stretching vibrations from the two methoxy ether linkages, which are expected to appear as strong bands in the region of 1250-1300 cm⁻¹ (asymmetric stretching) and 1020-1075 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected Infrared Absorption Bands for this compound This table is predictive and based on data from analogous compounds such as 4,4'-dimethoxybenzophenone (B177193) and bromo-aromatic compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Ether (Ar-O-CH₃) | Asymmetric C-O Stretching | 1250 - 1300 | Strong |

| Ether (Ar-O-CH₃) | Symmetric C-O Stretching | 1020 - 1075 | Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| C-Br | Stretching | 500 - 600 | Medium to Weak |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₃BrO₃), the molecular weight is approximately 320.01 g/mol .

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for benzophenones include the formation of benzoyl cations. For this compound, characteristic fragment ions would be expected from the loss of the bromo-phenyl group or the dimethoxy-phenyl group. For example, a fragment corresponding to the dimethoxybenzoyl cation would be observed at m/z 165. Another significant fragment could arise from the loss of the bromine atom from the molecular ion.

Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on the fragmentation patterns of related benzophenones and bromo-aromatic compounds.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| ~320 / 322 | [C₁₅H₁₃BrO₃]⁺ | Molecular ion peaks (M⁺, M+2⁺) confirming the presence of bromine. |

| ~241 | [C₁₅H₁₃O₃]⁺ | Loss of the bromine radical. |

| ~183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation. |

| 165 | [C₉H₉O₃]⁺ | Dimethoxybenzoyl cation. |

| 135 | [C₇H₇O₂]⁺ | Fragment from the dimethoxy-substituted ring. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a study of its crystals would reveal the dihedral angle between the two aromatic rings, which is a characteristic feature of benzophenone derivatives. The solid-state packing would be influenced by intermolecular interactions such as dipole-dipole interactions and potentially weak C-H···O or C-H···Br hydrogen bonds. The bromine atom could also participate in halogen bonding interactions, which can influence the crystal packing.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through the addition of a chiral auxiliary or by resolution of a chiral derivative, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration and studying its stereochemical properties. As there are no reports of chiral derivatives of this compound, this section remains speculative.

Derivatives and Analogues of 2 Bromo 3 ,4 Dimethoxybenzophenone in Organic Chemistry

Synthesis of Novel Benzophenone (B1666685) Derivatives

The synthesis of novel benzophenone derivatives often employs foundational reactions in organic chemistry, which can be adapted to use precursors like 2-Bromo-3',4'-dimethoxybenzophenone. The presence of the bromo-substituent and the dimethoxy-phenyl moiety offers specific sites for modification.

Common synthetic strategies for creating diverse benzophenone derivatives include:

Friedel-Crafts Acylation: This classic method involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.com For instance, derivatives could be synthesized by reacting a substituted benzoyl chloride with 1,2-dimethoxybenzene (B1683551).

Cross-Coupling Reactions: The bromine atom on the this compound scaffold is a prime site for transition metal-catalyzed cross-coupling reactions. For example, a regioselective amination using Buchwald conditions can introduce nitrogen-containing moieties. nih.gov Similarly, Sonogashira coupling can be employed to add alkynyl groups. nih.gov

Oxidation Reactions: The synthesis of the benzophenone core can be achieved by oxidizing a corresponding diphenylmethanol (B121723) derivative. Jones oxidation is a common method used for this transformation. nih.gov

Researchers have successfully synthesized various novel benzophenone derivatives for applications in medicinal chemistry. For example, new series of benzophenone derivatives have been created and studied for their inhibitory activities against TNF-α and IL-6. nih.gov Another study involved synthesizing molecules containing a 2,4-dimethoxybenzophenone core conjugated with piperidine (B6355638) analogues, which showed promising antileukemic activities. nih.gov

Table 1: Synthetic Strategies for Benzophenone Derivatives

| Reaction Type | Description | Example Application | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of an aromatic ring with a benzoyl chloride in the presence of a Lewis acid. | Synthesis of benzophenones with various substituents on the aromatic rings. | mdpi.com |

| Jones Oxidation | Oxidation of a secondary alcohol (diphenylmethanol) to a ketone (benzophenone). | Preparation of the core benzophenone structure from an alcohol precursor. | nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond. | Regioselective amination of a halogenated benzophenone. | nih.gov |

Design and Functionalization of Related Halogenated and Dimethoxy-Substituted Aromatic Ketones

The design of halogenated and dimethoxy-substituted aromatic ketones is often driven by the search for new therapeutic agents. The specific placement of substituents is crucial for biological activity. Molecular hybridization, which combines known pharmacophores, is a common design strategy. mdpi.comnih.gov For instance, a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus was designed to target cyclooxygenase (COX) isoenzymes for anti-inflammatory purposes. mdpi.comnih.gov

Functionalization of these ketones leverages the reactivity of the existing groups. The halogen atom, such as the bromine in this compound, serves as a versatile handle for introducing new functional groups through various coupling reactions. nih.gov The methoxy (B1213986) groups can also be targeted for modification. For example, demethylation can yield hydroxyl groups, which can then be used for further derivatization, such as in the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) where an intermediate is demethylated using a Lewis acid like AlCl₃ or BF₃. google.com

Comparative Studies with Structurally Similar Benzophenones and Acetophenones

To understand the unique properties of this compound, it is useful to compare it with structurally related ketones like other substituted benzophenones and acetophenones. These comparisons highlight the influence of steric and electronic factors on reactivity and molecular behavior.

In general, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and electronic stabilization. quora.com Between acetophenone (B1666503) and benzophenone, acetophenone is generally more reactive. quora.comyoutube.com This is because benzophenone has two bulky phenyl groups, which create more steric hindrance around the carbonyl carbon. Additionally, the two phenyl rings in benzophenone provide greater resonance stabilization of the carbonyl group, making it less electrophilic compared to acetophenone, which has only one phenyl ring. quora.comyoutube.com

Table 2: General Reactivity Comparison

| Compound | Relative Reactivity (Nucleophilic Attack) | Reason | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Highest | Less steric hindrance (one H atom) and less electronic stabilization (one phenyl group). | quora.comyoutube.com |

| Acetophenone | Intermediate | More sterically hindered than benzaldehyde but less than benzophenone. Stabilized by one phenyl and one methyl group. | quora.comyoutube.com |

The position and nature of the halogen substituent on the benzophenone scaffold have a profound impact on its chemical properties. The ortho-position of the bromine in this compound is expected to exert a significant steric influence, potentially forcing the brominated phenyl ring to twist out of planarity with the carbonyl group. This twisting can affect the molecule's conjugation and, consequently, its electronic and photophysical properties.

Studies on various halogen-substituted benzophenones have shown that the position of the substituent influences molecular conformation and intermolecular interactions. researchgate.netresearchgate.net For example, the ring twist in 2-amino-2′,5-dichlorobenzophenone is a large 83.72°, whereas in 4-chloro-4′-hydroxybenzophenone, it is 64.66°. researchgate.net The type of halogen (e.g., bromo vs. iodo) also affects crystal packing through different halogen bonding interactions (e.g., X⋯O, X⋯S, X⋯π). researchgate.net Furthermore, control experiments on a series of halogen-substituted benzophenones have been conducted to study how substituent position and halogen type influence the efficiency of photosubstitution reactions in acidic solutions. researchgate.net

Methoxy groups are strong electron-donating groups that can significantly alter the electronic properties of the aromatic ring to which they are attached. The 3',4'-dimethoxy substitution pattern in the target compound enriches the electron density of that phenyl ring.

The position of methoxy groups is critical. Studies on chalcone (B49325) derivatives have shown that a methoxy group in the para-position of a phenyl ring leads to a much larger nonlinear optical (NLO) response compared to ortho- or meta-positions. researchgate.net The presence of multiple methoxy groups can further enhance certain properties. However, their placement can also introduce steric effects. For instance, an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety in certain benzamides from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov The arrangement of methoxy groups also influences liquid crystalline behavior, where the length of an associated alkyl chain and the lateral position of the methoxy group affect the thermal stability and type of mesophase formed. benthamscience.com

Application as Precursors for Complex Chemical Entities

The functional groups on this compound make it a valuable precursor for synthesizing more complex molecules with potential biological activity. Benzophenone derivatives, in general, are recognized as important scaffolds in medicinal chemistry. nih.gov

The bromo group is a key reactive site for building molecular complexity. It can readily participate in palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to attach various other molecular fragments. This approach was used to synthesize potent p38α MAP kinase inhibitors, where a bromobenzophenone intermediate underwent regioselective amination and Sonogashira coupling. nih.gov

The dimethoxy-phenyl moiety is also important. These groups can enhance binding to biological targets and influence the pharmacokinetic properties of a molecule. In some cases, the methoxy groups can be cleaved to form hydroxyl groups, which can serve as new points for functionalization or as hydrogen bond donors for receptor interaction. A patented synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, a UV absorber, utilizes a Friedel-Crafts reaction followed by demethylation of a tetramethoxy intermediate. google.com This highlights how the methoxy groups can be manipulated in multi-step syntheses.

Mechanistic Investigations and Reaction Kinetics of 2 Bromo 3 ,4 Dimethoxybenzophenone Reactions

Exploration of Reaction Pathways and Intermediates

Reaction intermediates are transient species formed during a chemical reaction that are not the final products. nih.gov Their identification and characterization are crucial for understanding the reaction mechanism. nih.gov For reactions involving aryl halides like 2-bromo-3',4'-dimethoxybenzophenone, common intermediates include organometallic species formed through oxidative addition to a metal catalyst.

Potential reaction pathways for this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or boronate ester. libretexts.orgnih.gov The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The intermediates in this process would be palladium(II) species.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgrug.nl The mechanism involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers, thioethers, or amines. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.orgresearchgate.net

Kinetic Studies of Key Transformation Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. Such studies can provide valuable insights into the reaction mechanism, including the rate-determining step. nih.gov For the transformation reactions of this compound, kinetic investigations would likely focus on the initial rates of the reaction under varying concentrations of reactants, catalyst, and ligand.

A hypothetical kinetic study of a Suzuki-Miyaura coupling of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained could be used to determine the reaction order with respect to each component and to calculate the rate constant.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

| Experiment | [this compound] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |

| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the boronic acid, suggesting that the oxidative addition of the aryl bromide to the palladium catalyst is the rate-determining step.

Role of Catalysts and Reaction Conditions on Reaction Outcomes

The choice of catalyst and reaction conditions plays a critical role in the outcome of chemical reactions involving this compound. rsc.org

Catalysts:

Palladium Catalysts: For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium complexes are the catalysts of choice. libretexts.orgwikipedia.org The specific ligand coordinated to the palladium center can significantly influence the catalyst's activity and selectivity. wikipedia.org For instance, bulky, electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. rug.nl

Copper Catalysts: In Ullmann-type reactions, copper catalysts are employed. wikipedia.org The development of soluble copper catalysts with appropriate ligands has allowed these reactions to proceed under milder conditions than the traditionally harsh requirements. wikipedia.org

Reaction Conditions:

Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of the reactants and catalyst.

Base: A base is typically required in cross-coupling reactions to facilitate the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the amine (in Buchwald-Hartwig). libretexts.orgwikipedia.org The strength and nature of the base can be critical.

Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they may also lead to undesired side reactions. Microwave irradiation has been shown to accelerate some cross-coupling reactions. nih.gov

Table 2: Potential Catalysts and Conditions for Reactions of this compound

| Reaction Type | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, XPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd(dba)₂ | Buchwald or Hartwig ligands | NaOt-Bu, K₃PO₄ | Toluene, THF |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, NMP |

This table provides examples of commonly used catalysts and conditions for these reaction types.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 3 ,4 Dimethoxybenzophenone

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 2-Bromo-3',4'-dimethoxybenzophenone. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. A common approach involves using a functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. scielo.brresearchgate.net

A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability and lower reactivity. scielo.br

For a molecule like this compound, DFT calculations would map the electron density, identify orbital energies, and provide a quantitative measure of its electronic stability. These theoretical findings are often corroborated by comparing calculated geometric parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray diffraction. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Bromo-Dimethoxy Aromatic Compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: These values are hypothetical and for illustrative purposes only, based on typical ranges for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to predict the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, areas of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. scielo.brresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings. The bromine atom's region could exhibit dual characteristics, including a "sigma-hole," a region of positive potential on the outermost portion of the atom, which can lead to halogen bonding. This detailed map allows for the prediction of how the molecule will interact with other reagents, guiding the understanding of its chemical reactivity. scielo.br

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable single bonds, particularly the bonds connecting the phenyl rings to the central carbonyl group and the methoxy groups to their respective rings. Conformational analysis is the systematic study of the different spatial arrangements (conformers) of the molecule and their corresponding energies.

Energy minimization studies, often performed using DFT or other computational methods, are employed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net These studies involve systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation. The results reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its packing in a crystal lattice and its interaction with biological targets. For benzophenone (B1666685) derivatives, the twist angles of the two phenyl rings relative to the plane of the carbonyl group are of particular importance.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, QTAIM)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Hirshfeld surface analysis is a modern graphical method used to visualize and quantify these interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of the molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts and their relative strengths. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of the electron density to characterize the nature of chemical bonds and intermolecular interactions. scielo.brresearchgate.net By analyzing the topological properties of the electron density at bond critical points (BCPs), QTAIM can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. scielo.br This would allow for a precise quantification of the strength of interactions like C–H···O hydrogen bonds or halogen bonds involving the bromine atom.

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Related Bromo-Dimethoxy Aromatic Compound

| Contact Type | Illustrative Contribution (%) |

| H···H | 45% |

| C···H / H···C | 25% |

| O···H / H···O | 20% |

| Br···H / H···Br | 8% |

| Other | 2% |

Note: These values are hypothetical and for illustrative purposes only, based on typical findings for similar compounds.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation of the theoretical model. For instance, DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve good agreement, aiding in the assignment of complex spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a valuable tool for structural elucidation. Ultraviolet-Visible (UV-Vis) electronic transitions can also be predicted using time-dependent DFT (TD-DFT), providing information about the electronic excitations and the color of the compound.

Applications and Advanced Research Trajectories in Medicinal and Materials Chemistry

Utility as Synthetic Intermediates in Pharmaceutical Agent Development

The molecular architecture of 2-Bromo-3',4'-dimethoxybenzophenone, which combines a reactive bromine atom with a benzophenone (B1666685) core, makes it a significant intermediate in the synthesis of new pharmaceutical agents. Halogenated benzophenone derivatives are recognized as important building blocks for creating a wide array of medicinal compounds, including anti-inflammatory and anticancer agents. The presence of the bromine atom on one of the phenyl rings is particularly advantageous, as it provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key synthetic transformations that leverage the bromo-substituent include:

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the precise introduction of diverse molecular fragments, enabling the construction of complex molecular scaffolds from the benzophenone core.

Grignard and Organolithium Reactions: The bromo-group can be converted into an organometallic species, which can then react with a variety of electrophiles to build more elaborate structures.

The dimethoxy-substituted phenyl ring also plays a crucial role. These methoxy (B1213986) groups can influence the electronic properties and solubility of the final drug molecule and can be demethylated to reveal hydroxyl groups, which are often important for biological activity, particularly for receptor binding through hydrogen bonding. Related bromo-aniline compounds are used as intermediates in the synthesis of drugs targeting conditions like Alzheimer's disease, as well as in antiviral and anti-inflammatory drug discovery. nbinno.com

Precursors for Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, this compound serves as a precursor for the development of specialty chemicals and advanced materials. The benzophenone moiety itself is a well-known chromophore used in photochemistry, and its derivatives are often employed as photoinitiators in polymerization processes.

Applications in materials science include:

Polymer Synthesis: The compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers. The rigid benzophenone backbone can impart thermal stability and mechanical strength, while the bromo- and dimethoxy- groups can be functionalized to tune properties like solubility, processability, and reactivity.

Coatings and Dyes: The chemical reactivity of the bromine atom allows for the incorporation of this molecule into larger systems, such as dyes and pigments. nbinno.com By modifying the structure, the absorption and emission properties of the resulting material can be tailored for specific applications, including advanced coatings and optoelectronic devices.

The combination of a photoreactive core and a synthetically versatile bromine handle makes this compound a multifunctional building block for creating materials with customized properties.

Structure-Activity Relationship (SAR) Derivations for Molecular Design

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.org For this compound, SAR studies are crucial for rationally designing new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. collaborativedrug.com The goal is to understand how each part of the molecule contributes to its interaction with a biological target. drugdesign.org

The SAR of this compound can be deconstructed by analyzing its key structural features:

| Structural Feature | Potential Contribution to Biological Activity | Rationale |

| 2-Bromo Group | Can act as a hydrogen bond acceptor; provides steric bulk; influences electronic properties. | The electronegative bromine atom can alter the charge distribution of the phenyl ring. Its size and position can either facilitate or hinder binding to a target protein. In some cases, bromo-substituents have been shown to enhance activity due to their bulky nature. nih.gov |

| 3',4'-Dimethoxy Groups | Can act as hydrogen bond acceptors; increase lipophilicity; provide steric bulk. | These electron-donating groups can influence the electronic character of the second phenyl ring. They can be key interaction points in a receptor pocket or be modified to tune solubility and metabolic stability. researchgate.net |

| Benzophenone Core | Provides a rigid scaffold; the carbonyl group is a potent hydrogen bond acceptor. | The diaryl ketone structure serves as a three-dimensional framework to orient the substituents for optimal interaction with a biological target. |

By systematically modifying each of these components—for instance, by changing the position of the bromine atom, altering the substituents on the second ring, or replacing the methoxy groups with other functionalities—researchers can build a detailed SAR model. This model then guides the synthesis of new analogues with optimized properties for a desired therapeutic effect, such as enzyme inhibition or receptor modulation. researchgate.netnih.gov

Photochemistry of Benzophenone Derivatives and Related Radical Processes

Benzophenone and its derivatives are among the most studied molecules in organic photochemistry. nih.gov Their photochemical behavior is dominated by the efficient formation of an excited triplet state upon absorption of UV light. This process, known as intersystem crossing, is highly efficient for benzophenone (quantum yield ≈ 1). elsevierpure.com

The primary photochemical reaction of the benzophenone triplet state is hydrogen atom abstraction, typically from a suitable hydrogen-donating solvent or substrate. bgsu.edu This leads to the formation of a ketyl radical. gordon.edu

The key steps in the photochemistry of a benzophenone derivative like this compound are outlined below:

| Step | Process | Description |

| 1. Excitation | Absorption of UV Light | The benzophenone derivative absorbs a photon, promoting an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital (n→π* transition), forming an excited singlet state. |

| 2. Intersystem Crossing | Formation of Triplet State | The excited singlet state rapidly and efficiently converts to the more stable, longer-lived triplet state. elsevierpure.com |

| 3. Hydrogen Abstraction | Radical Formation | The triplet state abstracts a hydrogen atom from a donor molecule (R-H), resulting in the formation of a benzhydrol-type radical (ketyl radical) and a new radical (R•). bgsu.edugordon.edu |

| 4. Dimerization/Reaction | Product Formation | Two ketyl radicals can combine to form a pinacol, or undergo other subsequent reactions. bgsu.edu |

This reactivity is the basis for benzophenone's use as a photoinitiator for polymerization and in synthetic organic chemistry to promote radical reactions. gordon.edu The substituents on the phenyl rings can influence the energy of the triplet state and the rate of hydrogen abstraction. nih.gov

Emerging Applications in Chemical Biology Research

The unique photochemical properties of the benzophenone core open up advanced applications in chemical biology, particularly in the field of photo-affinity labeling (PAL). PAL is a powerful technique used to identify and study interactions between biomolecules, such as ligand-receptor or protein-protein interactions.

In a typical PAL experiment, a photoreactive group is incorporated into a molecule of interest (e.g., a drug, a metabolite, or a peptide). This compound can serve as the core of such a photo-probe. The process would involve:

Probe Design: The 2-bromo position can be functionalized to attach a linker, which is then connected to a biological ligand. The dimethoxy groups can be used to fine-tune solubility and cell permeability.

Incubation: The resulting photo-probe is incubated with a complex biological sample (e.g., cell lysate or intact cells), allowing it to bind to its target protein(s).

Photoactivation: The sample is irradiated with UV light, activating the benzophenone moiety to its triplet state.

Covalent Cross-linking: The excited benzophenone abstracts a hydrogen atom from a nearby amino acid residue on the target protein, forming a stable, covalent bond between the probe and the protein.

Identification: The now-tagged protein can be isolated and identified using techniques like mass spectrometry, revealing the direct binding partner of the original ligand.

This approach allows researchers to map complex biological interaction networks and identify the molecular targets of drugs or bioactive compounds, providing invaluable insights into cellular mechanisms and disease pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-3',4'-dimethoxybenzophenone, and how can reaction parameters be optimized for scalability and purity?

- Answer : The compound is synthesized via bromination of 3',4'-dimethoxybenzophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride. Key parameters include:

- Temperature control (0–25°C to avoid over-bromination).

- Catalyst selection (e.g., FeCl₃ or AlCl₃ for regioselectivity).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity. Industrial-scale methods employ continuous flow reactors for consistent output .

Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns confirming substitution.

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 307.0 (C₁₅H₁₃BrO₃).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).

- X-ray crystallography (if crystals form) resolves steric effects of bromine and methoxy groups .

Q. What are the common nucleophilic substitution reactions involving this compound, and how do solvent/base systems influence reactivity?

- Answer : The bromine atom undergoes substitution with:

- Amines (e.g., piperidine in DMF, 80°C) to form aryl amines.

- Thiols (e.g., NaSH in ethanol, reflux) yielding thioether derivatives.

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ drive deprotonation, accelerating reaction rates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound during further functionalization?

- Answer : The electron-withdrawing bromine and methoxy groups direct electrophilic attacks to the ortho and para positions of the benzophenone core. Density Functional Theory (DFT) studies suggest transition-state stabilization via resonance with methoxy oxygen lone pairs. Competitive pathways (e.g., radical vs. polar mechanisms) are discerned using kinetic isotope effects .

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) of this compound derivatives?

- Answer : Discrepancies often stem from:

- Assay variability : Use standardized cell lines (e.g., HeLa, MCF-7) and replicate across labs.

- Impurity profiling : Trace aldehydes/ketones (from incomplete bromination) may confound results. LC-MS/MS identifies contaminants.

- SAR studies : Systematic modification of methoxy/bromine groups clarifies bioactivity trends .

Q. What role does this compound play in enantioselective catalysis, particularly in photoredox systems?

- Answer : As a photosensitizer, it facilitates electron transfer in dual catalytic systems (e.g., with Ir(III) complexes). The dimethoxy groups enhance π-π stacking with substrates, improving enantioselectivity (up to 90% ee in radical cyclizations). Transient absorption spectroscopy tracks excited-state dynamics .

Q. What strategies mitigate degradation of this compound under prolonged storage or experimental conditions?

- Answer :

- Storage : Argon-atmosphere vials at -20°C prevent bromine loss via hydrolysis.

- Light sensitivity : Amber glassware or UV-filtered environments reduce photodecomposition.

- Stability assays : Accelerated aging studies (40°C/75% RH) coupled with HPLC monitor degradation products (e.g., demethoxy derivatives) .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent drying (molecular sieves) and catalyst activation (e.g., FeCl₃ calcination).

- Data Validation : Cross-reference NMR shifts with PubChem/CAS databases (e.g., CAS 116412-83-0 for analog comparisons) .

- Ethical Compliance : Adhere to in vitro use guidelines; biological testing requires institutional biosafety approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。